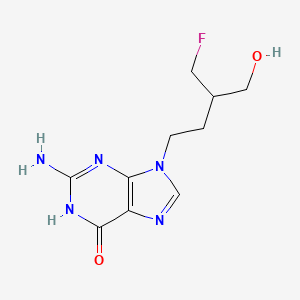
9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine
Overview
Description
“9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine” is a compound that has been used in the synthesis of imaging agents for positron emission tomography (PET) to monitor gene therapy .
Synthesis Analysis
The synthesis of “this compound” has been reported in several studies. For instance, a high radiochemical yield synthesis of this compound and another similar compound was reported for use in monitoring gene therapy using PET . Another study reported the synthesis and characterization of a novel PET agent for imaging a reporter gene .Molecular Structure Analysis
The molecular structure of “this compound” includes a 9-(3-hydroxymethylbutyl) group within the molecule, similar to other compounds used in PET imaging .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” typically involve the reaction of a precursor with [18F]KF, followed by deprotection to give the final product .Physical And Chemical Properties Analysis
The compound has preferable physiochemical properties, including a molecular weight of 348.40 Da and a Clog P of 1.94 .Scientific Research Applications
1. Antiviral Applications
9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine, as an analogue of the antiviral acyclonucleoside, has been explored for its potential antiviral properties. Studies have synthesized various analogues, including 9-(4-fluoro-3-hydroxymethylbutyl)guanine, to assess their efficacy in antiviral tests conducted in cell cultures. However, these analogues, including 9-(4-fluoro-3-hydroxymethylbutyl)guanine, did not demonstrate high antiviral activity in these tests (Bailey & Harnden, 1988).
2. PET Imaging in Gene Therapy
This compound is a PET reporter probe used in imaging herpes simplex virus type 1 thymidine kinase (HSV1-tk) or mutant HSV1-sr39tk's expression. Its suitability for clinical applications has been confirmed through preclinical safety evaluations and human pharmacokinetic studies. These studies have found that this compound possesses appropriate pharmacokinetics, dosimetry, and safety profiles for clinical applications, particularly in imaging HSV1-TK in various medical conditions, including hepatocellular cancer (Yaghoubi et al., 2006).
3. Synthesis and Chemical Analysis
The compound has been the subject of various studies focusing on its synthesis and chemical structure. Researchers have developed different synthesis methods and assessed the stability and properties of the compound. These studies are essential for understanding the compound's behavior in biological systems and enhancing its utility in medical applications (Alauddin & Conti, 1998).
Mechanism of Action
While the specific mechanism of action for “9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine” is not mentioned in the search results, similar compounds like penciclovir have been shown to be phosphorylated by viral thymidine kinase in cells infected with herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) .
Future Directions
Properties
IUPAC Name |
2-amino-9-[3-(fluoromethyl)-4-hydroxybutyl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN5O2/c11-3-6(4-17)1-2-16-5-13-7-8(16)14-10(12)15-9(7)18/h5-6,17H,1-4H2,(H3,12,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIVUGLBKBWVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)CF)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206067-83-6 | |
| Record name | 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206067836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(4-FLUORO-3-(HYDROXYMETHYL)BUTYL)GUANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14U77VRE8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 9-(4-Fluoro-3-(hydroxymethyl)butyl)guanine (FHBG) a suitable reporter probe for Positron Emission Tomography (PET)?
A1: FHBG is readily phosphorylated by Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk), a viral enzyme frequently used as a reporter gene in gene therapy research. [] This phosphorylation traps FHBG within cells expressing HSV1-tk, allowing for visualization and quantification of gene expression using PET. []
Q2: How does FHBG compare to other reporter probes, like FIAU, for imaging HSV1-tk expression?
A2: Research indicates that while both 2'-fluoro-2'-deoxy-1-beta-D-arabinofuranosyl-5-iodouracil (FIAU) and FHBG can be used to image HSV1-tk expression, they exhibit different kinetic profiles and target-to-background ratios. [, ] FHBG demonstrates continuous accumulation in target tissues over time, leading to higher contrast in PET images compared to FIAU, which shows early accumulation followed by washout. [] Furthermore, FHBG exhibits lower abdominal background radioactivity compared to FIAU. []
Q3: Beyond its role in PET imaging, does FHBG have other applications in gene therapy?
A4: The mutant HSV1-A167Ysr39tk enzyme, which specifically phosphorylates FHBG, also demonstrates high phosphorylation activity with Ganciclovir (GCV). [] GCV is a commonly used prodrug in suicide gene therapy, where it is converted to a toxic compound by HSV1-tk, leading to the death of target cells. [] Therefore, the HSV1-A167Ysr39tk mutant, in combination with FHBG for imaging and GCV for therapy, presents a promising approach for monitoring and treating conditions like gliomas. []
Q4: Have there been any clinical studies investigating the use of FHBG in patients?
A5: While preclinical studies have shown promising results using FHBG for PET imaging of HSV1-tk expression, particularly with the HSV1-A167Ysr39tk mutant, limited data is available from clinical trials. [] Further research is necessary to fully understand the potential benefits and limitations of using FHBG in a clinical setting.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


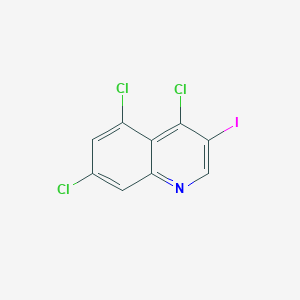
![methyl 1-[hydroxy(1-methyl-1H-imidazol-2-yl)methyl]cyclopropane-1-carboxylate](/img/structure/B1449535.png)
![[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1449536.png)
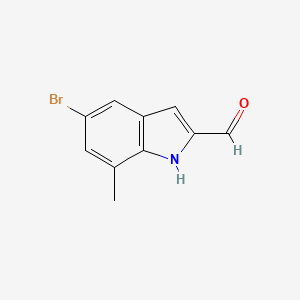

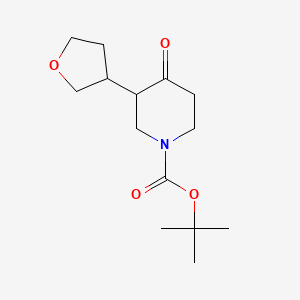
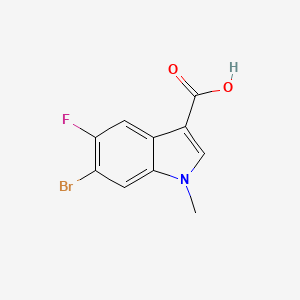
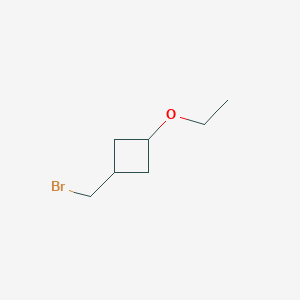
![[4-(5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)phenyl]acetic acid](/img/structure/B1449544.png)
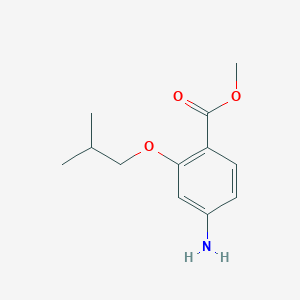

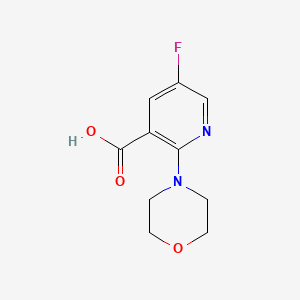
![2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1449552.png)
![3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1449553.png)
